1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
Overview
Description
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione, also known as BMPPD, is an organic compound belonging to the family of pyrimidine derivatives. This compound is widely used in organic synthesis, as a reagent in organic chemistry, and as a pharmaceutical intermediate. BMPPD is also known to be involved in some biochemical and physiological processes, as well as in laboratory experiments.
Scientific Research Applications
Anticancer Activity
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has shown significant potential in the field of cancer research. For instance, 1,2,4-oxadiazole derivatives, which are structurally similar to our compound of interest, have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .
Anti-inflammatory and Analgesic Properties
The compound has also been associated with anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new therapeutic agents in the treatment of conditions associated with inflammation and pain .
Antidiabetic Activity
The compound has shown potential in the treatment of diabetes. This is due to its antihyperglycemic properties, which could be beneficial in the management of blood glucose levels .
Antimicrobial Properties
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has demonstrated antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .
Antiparasitic Activity
The compound has shown antiparasitic properties, suggesting its potential use in the treatment of parasitic infections .
Antiviral Activity
The compound has exhibited antiviral properties, indicating its potential application in the development of antiviral drugs .
Histamine-H3 Antagonist
The compound has shown properties of a histamine-H3 antagonist. This suggests its potential use in the treatment of conditions associated with histamine, such as allergies .
Role in DNA Synthesis
The compound plays a role in the phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. The produced molecules are then utilized as carbon and energy sources .
properties
IUPAC Name |
1-benzyl-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQGNHVHHZPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285487 | |
Record name | 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
6306-73-6 | |
Record name | NSC42047 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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